molecular formula C19H20N4O2 B4658017 N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4658017
M. Wt: 336.4 g/mol
InChI Key: UZDUQFUXKXZJEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, also known as EMT or EMT-1, is a small molecule that has gained interest in scientific research due to its potential medicinal properties. EMT belongs to the class of compounds known as triazoles, which have been found to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but studies have suggested that it may act through multiple pathways. N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to inhibit the activity of enzymes involved in cancer cell growth and inflammation, as well as disrupt the cell cycle and induce apoptosis.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit a range of biochemical and physiological effects. Studies have shown that N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the expression of inflammatory genes. Additionally, N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit low toxicity in vitro, making it a safe option for use in cell culture experiments. However, one limitation of using N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide-based therapies for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide and its potential interactions with other drugs. Finally, research is needed to optimize the synthesis and formulation of N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide for use in clinical trials.

Scientific Research Applications

N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. Studies have shown that N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has also been found to exhibit anti-inflammatory activity, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown promise as an anti-microbial agent, with studies demonstrating its ability to inhibit the growth of bacteria and fungi.

properties

IUPAC Name

N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-4-14-8-5-6-11-17(14)20-19(24)18-13(2)23(22-21-18)15-9-7-10-16(12-15)25-3/h5-12H,4H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDUQFUXKXZJEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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